

Spectroscopic Profile of N-(2phenoxyphenyl)methanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **N-(2-phenoxyphenyl)methanesulfonamide**. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, serves as a crucial reference for researchers involved in the synthesis, identification, and quality control of this compound.

Chemical Structure and Properties

N-(2-phenoxyphenyl)methanesulfonamide is a sulfonamide derivative with the molecular formula C₁₃H₁₃NO₃S and a molecular weight of 263.31 g/mol .[1] Its structure features a methanesulfonyl group attached to an amino linker, which in turn is bonded to a phenoxyphenyl scaffold. This compound is recognized, among other things, as an impurity of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide.[1]

Spectroscopic Data

The following sections detail the NMR, IR, and Mass Spec data for **N-(2-phenoxyphenyl)methanesulfonamide**, presented in tabular format for clarity and ease of

comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of **N-(2-phenoxyphenyl)methanesulfonamide**.

Table 1: ¹H NMR Spectroscopic Data for **N-(2-phenoxyphenyl)methanesulfonamide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
3.03	S	3H	-SO₂CH₃	DMSO-d ₆
6.81	d, J=2 Hz	1H	Ar-H	DMSO-d ₆
6.94-7.00	m	3H	Ar-H	DMSO-d ₆
7.06-7.08	m	2H	Ar-H	DMSO-d ₆
7.19-7.31	m	4H	Ar-H	DMSO-d ₆
7.41-7.46	m	3H	Ar-H	DMSO-d ₆
9.59	S	1H	-NH- (D₂O exchangeable)	DMSO-d ₆

Data sourced from a study on a related compound, where this core structure was characterized.[2]

Table 2: 13C NMR Spectroscopic Data for N-(2-phenoxyphenyl)methanesulfonamide

Chemical Shift (δ) ppm	Assignment	Solvent
39.7	-SO ₂ CH ₃	DMSO-d ₆
114.8	2 x Ar-CH	DMSO-d ₆
119.0	2 x Ar-CH	DMSO-d ₆
119.1	Ar-C	DMSO-d ₆
120.2	Ar-CH	DMSO-d ₆
120.7	Ar-CH	DMSO-d ₆
121.4	Ar-CH	DMSO-d ₆
124.7	Ar-CH	DMSO-d ₆
127.7	Ar-CH	DMSO-d ₆

Data sourced from a study on a related compound, where this core structure was characterized.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **N-(2-phenoxyphenyl)methanesulfonamide** are indicative of its sulfonamide and ether functionalities.

Table 3: IR Spectroscopic Data for **N-(2-phenoxyphenyl)methanesulfonamide** and Related Sulfonamides

Wavenumber (cm ⁻¹)	Vibrational Mode	Reference Compound
3292	N-H stretch	N-(2-phenoxy-4-(3- phenoxyprop-1- ynyl)phenyl)methanesulfonami de[2]
1331 - 1317	Asymmetric SO ₂ stretch	N-(substituted phenyl)- methanesulphonamides[3]
1157 - 1139	Symmetric SO ₂ stretch	N-(substituted phenyl)- methanesulphonamides[3]
1588, 1573, 1509, 1489	Aromatic C=C stretch	N-(2-phenoxy-4-(3- phenoxyprop-1- ynyl)phenyl)methanesulfonami de[2]
926 - 833	S-N stretch	N-(substituted phenyl)- methanesulphonamides[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for N-(2-phenoxyphenyl)methanesulfonamide

Parameter	Value	Method
Exact Mass	263.061614 g/mol	Computed
Monoisotopic Mass	263.0616 Da	Predicted
[M+H]+	394.1 (for a related compound)	Electrospray (ES)

Exact and monoisotopic mass data from PubChem.[4][5] The [M+H]⁺ value is for a closely related, larger compound and is provided for context.[2]

Experimental Protocols

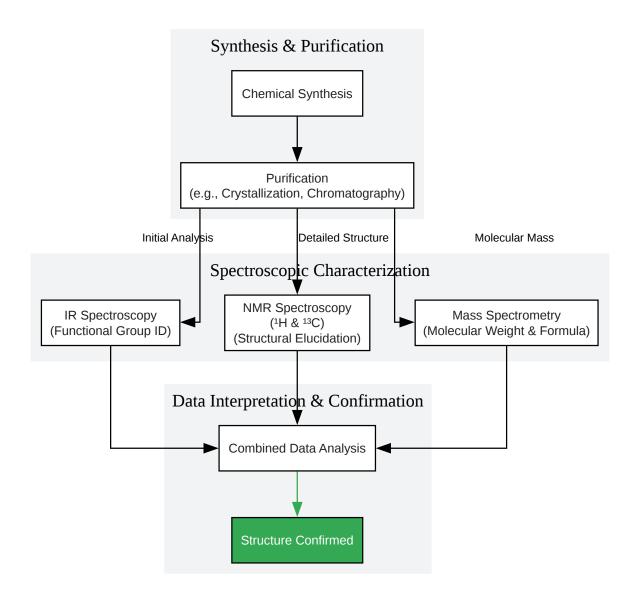
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).[2][6] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the potassium bromide (KBr) pellet method is frequently employed.[7] A small amount of the sample is ground with KBr and pressed into a thin pellet, which is then placed in the spectrometer's sample holder. The spectra are typically recorded in the range of 4000-400 cm⁻¹.[7]


Mass Spectrometry

Mass spectra can be acquired using various ionization techniques. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like **N-(2-phenoxyphenyl)methanesulfonamide** and is often coupled with a high-resolution mass analyzer to determine the exact mass of the molecular ion.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a synthesized chemical compound like **N-(2-phenoxyphenyl)methanesulfonamide** follows a logical progression of analytical techniques.

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-(2-phenoxyphenyl)methanesulphonamide | C13H13NO3S | CID 103958 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. spectrabase.com [spectrabase.com]
- 5. PubChemLite N-(2-phenoxyphenyl)methanesulphonamide (C13H13NO3S) [pubchemlite.lcsb.uni.lu]
- 6. rsc.org [rsc.org]
- 7. znaturforsch.com [znaturforsch.com]
- To cite this document: BenchChem. [Spectroscopic Profile of N-(2-phenoxyphenyl)methanesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184492#spectroscopic-data-for-n-2-phenoxyphenyl-methanesulfonamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com